3-(4-Hydroxyphenyl)chroman-7-ol
Overview
Description
Equol is a nonsteroidal estrogenic compound that is a metabolite of the soy isoflavone daidzein. It was first isolated from horse urine in 1932 and has since been found in the urine or plasma of many animal species, including humans . Equol exists as two enantiomers: S-equol and R-equol, with S-equol being the predominant form produced by intestinal bacteria in humans . This compound has garnered significant interest due to its potential health benefits, particularly in relation to hormone-dependent conditions .
Mechanism of Action
Target of Action
3-(4-Hydroxyphenyl)chroman-7-ol, also known as S-equol, is a major metabolite of the soy isoflavone daidzein . It primarily targets the estrogen receptors (ERs) , specifically binding more tightly to estrogen receptor β (ERβ) than to ERα . These receptors are expressed in various brain regions, including the cerebellum . The compound also interacts with G-protein coupled ER (GPR30) .
Mode of Action
S-equol acts as a phytoestrogen, exerting its effects by binding to the nuclear ERs . This binding triggers a cascade of events leading to various physiological changes. For instance, S-equol has been observed to augment the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . These effects were suppressed by G15, a selective GPR30 antagonist, and ICI 182,780, an antagonist for ERs .
Biochemical Pathways
The binding of S-equol to ERs and GPR30 affects several signaling pathways. In astrocytes, S-equol induced cell proliferation and cell migration with an increase in the phosphorylated extracellular-signal-regulated kinase 1/2 and F-actin rearrangements . This indicates that S-equol may enhance cerebellar development by affecting both neurons and astrocytes through several signaling pathways, including GPR30 and ERs .
Result of Action
The action of S-equol results in various molecular and cellular effects. As mentioned earlier, it enhances the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . In astrocytes, it induces cell proliferation and cell migration . These effects suggest that S-equol may have a role in promoting neural development and function.
Action Environment
The action of S-equol is influenced by environmental factors such as diet and gut microbiota, as these factors affect its production Additionally, the efficacy and stability of S-equol could be influenced by factors such as pH and temperature, although specific details are not readily available
Biochemical Analysis
Biochemical Properties
3-(4-Hydroxyphenyl)chroman-7-ol interacts with various enzymes and proteins. It has been found to bind to the nuclear estrogen receptors (ERs) that are expressed in various brain regions . This interaction plays a significant role in its biochemical reactions.
Cellular Effects
In cellular processes, this compound has shown to have a profound impact. For instance, it has been observed to augment the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . It also induced cell proliferation and cell migration with an increase in the phosphorylated extracellular-signal-regulated kinase 1/2 and F-actin rearrangements .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several signaling pathways, including GPR30 and ERs . It binds more tightly to estrogen receptor β (ERβ) than to ERα, influencing gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are yet to be extensively studied. It is known that it has a significant impact on cellular function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found that low dosage can prevent skeletal muscle cell damage induced by H2O2, while high-dosage shows a synergistic effect with H2O2 in inducing cell damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a major metabolite of the soy isoflavone daidzein, produced by intestinal bacteria in response to soy isoflavone intake .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are yet to be extensively studied. It is known to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are yet to be extensively studied. It is known to interact with various compartments or organelles .
Preparation Methods
Equol can be synthesized through various chemical routes. One common method involves the reduction of daidzein using specific intestinal bacteria . The chemical synthesis of equol typically involves the principles of alkylation, Friedel–Crafts reaction, hydrogenation, and Witting reaction . Industrial production methods focus on optimizing these reactions to achieve high yields and purity. For instance, high-performance thin-layer chromatography has been developed for the rapid quantification of S-equol in biological samples .
Chemical Reactions Analysis
Equol undergoes several types of chemical reactions, including:
Oxidation: Equol can be oxidized to form various hydroxylated metabolites.
Reduction: The reduction of daidzein to equol is a key reaction in its biosynthesis.
Substitution: Equol can undergo substitution reactions, particularly involving its hydroxyl groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents for oxidation, and various catalysts for substitution reactions. The major products formed from these reactions are typically hydroxylated derivatives of equol .
Scientific Research Applications
Equol has a wide range of scientific research applications:
Comparison with Similar Compounds
Equol is often compared to other isoflavones such as genistein and daidzein. While all three compounds exhibit estrogenic activity, equol is unique in its higher affinity for estrogen receptor beta and its ability to be produced by intestinal bacteria . Similar compounds include:
Genistein: Another soy isoflavone with estrogenic properties but lower affinity for estrogen receptors compared to equol.
Daidzein: The precursor to equol, which undergoes reduction to form equol.
5-Hydroxy Equol: A hydroxylated derivative of equol with greater antioxidant activity.
Equol’s unique properties and its selective binding to estrogen receptor beta make it a compound of significant interest in both scientific research and therapeutic applications .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFCQWZHKCXPAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058705 | |
Record name | (R,S)-Equol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94105-90-5 | |
Record name | 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94105-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Equol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094105905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R,S)-Equol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EQUOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RZ8A7D0E8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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